molecular formula C7H6Cl2F3N3 B6249992 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 2411223-82-8

2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B6249992
CAS No.: 2411223-82-8
M. Wt: 260
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Description

    Chlorination: The core compound is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves multi-step organic reactions

  • Formation of the Pyrrolo[3,4-d]pyrimidine Core

      Starting Material: The synthesis often begins with a suitable pyrimidine derivative.

      Cyclization: The pyrimidine derivative undergoes cyclization with an appropriate reagent to form the pyrrolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

      Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

  • Oxidation and Reduction

      Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo ring, using oxidizing agents like potassium permanganate (KMnO₄).

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[3,4-d]pyrimidine derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of various biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chlorine substituents but lacks the pyrrolo ring.

    4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: Similar core structure but without the chlorine atom.

Uniqueness

2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to the combination of its pyrrolo[3,4-d]pyrimidine core with both chlorine and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2411223-82-8

Molecular Formula

C7H6Cl2F3N3

Molecular Weight

260

Purity

0

Origin of Product

United States

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